Tributyl(palmitoyloxy)stannane
Description
Tributyl(palmitoyloxy)stannane is an organotin compound characterized by a tributyltin core bonded to a palmitoyloxy group (a 16-carbon saturated fatty acid derivative). Its molecular structure comprises three butyl groups (C₄H₉) attached to a tin atom, with the fourth coordination site occupied by the palmitoyloxy moiety (C₁₅H₃₁COO⁻). This compound is primarily utilized in industrial applications, such as polymer stabilization and catalysis, due to its ability to act as a heat and light stabilizer in PVC and other plastics. Organotin compounds like this are known for their efficacy but are also scrutinized for their environmental and toxicological impacts .
Properties
CAS No. |
7653-28-3 |
|---|---|
Molecular Formula |
C28H58O2Sn |
Molecular Weight |
545.5 g/mol |
IUPAC Name |
tributylstannyl hexadecanoate |
InChI |
InChI=1S/C16H32O2.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;3*1-3-4-2;/h2-15H2,1H3,(H,17,18);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
KUVKUXSSFIAKKS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(palmitoyloxy)stannane can be synthesized through the esterification of tributyltin oxide with palmitic acid. The reaction typically involves heating tributyltin oxide with palmitic acid in the presence of a catalyst, such as sulfuric acid, to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(palmitoyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form tributyltin hydride.
Substitution: The palmitoyloxy group can be substituted with other functional groups.
Oxidation: It can be oxidized to form tributyltin oxide.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used.
Oxidation: Oxidizing agents like hydrogen peroxide and potassium permanganate are employed.
Major Products Formed
Reduction: Tributyltin hydride.
Substitution: Various organotin compounds with different functional groups.
Oxidation: Tributyltin oxide.
Scientific Research Applications
Tributyl(palmitoyloxy)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and hydrostannation reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of polymers and as a stabilizer in PVC.
Mechanism of Action
Tributyl(palmitoyloxy)stannane exerts its effects through the formation of stannyl radicals. These radicals can participate in various radical reactions, such as hydrostannation and dehalogenation. The compound’s mechanism of action involves the cleavage of the tin-hydrogen bond, leading to the formation of reactive intermediates that can interact with other molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties
Key Observations:
- Chain Length and Branching: The palmitoyloxy group’s long linear chain imparts higher hydrophobicity and thermal stability compared to shorter or branched acyloxy groups (e.g., isononanoyloxy). Branched derivatives exhibit improved solubility in nonpolar solvents .
- Molecular Weight: The dimeric (sebacoyldioxy)bis(tributyl)stannane has a significantly higher molecular weight due to dual tin centers and sebacoyl linkages .
Toxicity and Environmental Impact
Table 2: Toxicity Data and Environmental Profiles
Key Observations:
- The (sebacoyldioxy)bis(tributyl)stannane exhibits acute toxicity (LD₅₀ = 18 mg/kg in mice), likely due to its dual tin centers enhancing bioactivity .
- This compound’s long alkyl chain may reduce bioavailability compared to smaller analogues, but organotin compounds generally persist in ecosystems and bioaccumulate .
Table 3: Application-Specific Performance
| Compound Name | Primary Applications | Performance Advantages | Limitations |
|---|---|---|---|
| This compound | Polymer stabilizers | Superior thermal stability in PVC | Environmental toxicity concerns |
| (Sebacoyldioxy)bis(tributyl)stannane | Industrial catalysts | High reactivity in esterification reactions | High toxicity restricts use |
| Tributyl(isononanoyloxy)stannane | Plasticizers | Improved flexibility in polymers | Lower thermal resistance |
| Tributyl(isodecanoyloxy)stannane | Lubricant additives | Enhanced solubility in organic matrices | Limited data on long-term effects |
Key Observations:
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